molecular formula C11H12N2O B13600179 2-Amino-2-(quinolin-7-yl)ethan-1-ol

2-Amino-2-(quinolin-7-yl)ethan-1-ol

Cat. No.: B13600179
M. Wt: 188.23 g/mol
InChI Key: VRGWNARDCBNNCH-UHFFFAOYSA-N
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Description

2-Amino-2-(quinolin-7-yl)ethan-1-ol is an organic compound with the molecular formula C11H12N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(quinolin-7-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate amines. One common method is the reduction of 2-quinolinyl ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(quinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Amino-2-(quinolin-7-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-(quinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-2-quinolin-7-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2

InChI Key

VRGWNARDCBNNCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1

Origin of Product

United States

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